Cas no 2803415-19-0 (rac-(2R,4S)-1-acetyl-4-(dimethylphosphoryl)piperidine-2-carboxylic acid)

Technical Introduction: rac-(2R,4S)-1-acetyl-4-(dimethylphosphoryl)piperidine-2-carboxylic acid is a chiral piperidine derivative featuring both acetyl and dimethylphosphoryl functional groups. Its stereochemically defined structure (rac-2R,4S) makes it valuable for applications in asymmetric synthesis and medicinal chemistry, particularly as a building block for pharmacologically active compounds. The presence of the dimethylphosphoryl group enhances its potential as a ligand or intermediate in organocatalysis and metal coordination chemistry. The carboxylic acid moiety further allows for derivatization, enabling tailored modifications for specific research or industrial needs. This compound’s balanced polarity and functional group diversity contribute to its utility in synthetic and mechanistic studies.
rac-(2R,4S)-1-acetyl-4-(dimethylphosphoryl)piperidine-2-carboxylic acid structure
2803415-19-0 structure
Product Name:rac-(2R,4S)-1-acetyl-4-(dimethylphosphoryl)piperidine-2-carboxylic acid
CAS No:2803415-19-0
MF:C10H18NO4P
MW:247.227983951569
CID:5605071
PubChem ID:165763900
Update Time:2025-05-24

rac-(2R,4S)-1-acetyl-4-(dimethylphosphoryl)piperidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (2R,4S)-1-Acetyl-4-(dimethylphosphinyl)-2-piperidinecarboxylic acid
    • 2-Piperidinecarboxylic acid, 1-acetyl-4-(dimethylphosphinyl)-, (2R,4S)-
    • rac-(2R,4S)-1-acetyl-4-(dimethylphosphoryl)piperidine-2-carboxylic acid
    • Inchi: 1S/C10H18NO4P/c1-7(12)11-5-4-8(16(2,3)15)6-9(11)10(13)14/h8-9H,4-6H2,1-3H3,(H,13,14)/t8-,9+/m0/s1
    • InChI Key: ZPWHJNOBSVAGRC-DTWKUNHWSA-N
    • SMILES: P(C)([C@@H]1C[C@@H](N(C(=O)C)CC1)C(=O)O)(=O)C

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Additional information on rac-(2R,4S)-1-acetyl-4-(dimethylphosphoryl)piperidine-2-carboxylic acid

Introduction to Rac-(2R,4S)-1-acetyl-4-(dimethylphosphoryl)piperidine-2-carboxylic Acid (CAS No. 2803415-19-0)

Rac-(2R,4S-1-acetyl-4-(dimethylphosphoryl)piperidine-2-carboxylic acid) is a sophisticated organic compound that has garnered significant attention in the field of chemical and biomedical research. This compound, identified by its CAS number 2803415-19-0, represents a unique structural motif that combines acetyl and phosphoryl functional groups with a piperidine backbone. The precise stereochemistry of this molecule, characterized by the (2R,4S) configuration, makes it a subject of intense study for its potential applications in drug design and molecular recognition.

The piperidine ring is a common pharmacophore in medicinal chemistry, known for its ability to mimic the binding pockets of biological targets such as enzymes and receptors. The presence of both acetyl and phosphoryl groups in Rac-(2R,4S-1-acetyl-4-(dimethylphosphoryl)piperidine-2-carboxylic acid) introduces additional layers of chemical functionality that can be exploited for modulating biological activity. Specifically, the acetyl group can participate in hydrogen bonding interactions, while the phosphoryl group can engage in both polar and non-polar interactions, making this compound a versatile scaffold for the development of novel bioactive molecules.

In recent years, there has been a surge in interest regarding the development of chiral compounds for therapeutic applications. The stereochemistry of Rac-(2R,4S-1-acetyl-4-(dimethylphosphoryl)piperidine-2-carboxylic acid) plays a crucial role in determining its biological efficacy. Studies have shown that enantiomeric purity is often a critical factor in the pharmacological activity of drugs. The precise (2R,4S) configuration of this compound suggests that it may exhibit high selectivity for specific biological targets, which could lead to improved therapeutic outcomes with fewer side effects.

The phosphoryl group in Rac-(2R,4S-1-acetyl-4-(dimethylphosphoryl)piperidine-2-carboxylic acid) also opens up possibilities for further derivatization and functionalization. Phosphorylated compounds are well-documented for their roles in cellular signaling pathways and have been extensively studied for their potential as therapeutic agents. For instance, modifications involving phosphoryl groups have been explored in the development of kinase inhibitors and other targeted therapies. The incorporation of this moiety into Rac-(2R,4S-1-acetyl-4-(dimethylphosphoryl)piperidine-2-carboxylic acid) could lead to novel compounds with enhanced binding affinity and selectivity for specific enzymes or receptors.

Recent advancements in computational chemistry have enabled more accurate predictions of molecular properties and interactions. These tools have been instrumental in designing and optimizing molecules like Rac-(2R,4S-1-acetyl-4-(dimethylphosphoryl)piperidine-2-carboxylic acid). By leveraging molecular modeling techniques, researchers can predict how this compound might interact with biological targets at the atomic level. This approach has not only accelerated the drug discovery process but also allowed for the identification of new leads with improved pharmacokinetic profiles.

The synthesis of Rac-(2R,4S-1-acetyl-4-(dimethylphosphoryl)piperidine-2-carboxylic acid) presents unique challenges due to its complex stereochemistry. However, recent developments in asymmetric synthesis have provided new methodologies for constructing chiral centers with high enantiomeric purity. These advances have made it feasible to produce enantiomerically pure forms of complex molecules like Rac-(2R,4S-1-acetyl-4-(dimethylphosphoryl)piperidine-2-carboxylic acid). Such purity is essential for ensuring that the compound behaves as intended in biological assays and avoids unwanted side effects arising from racemic impurities.

In conclusion, Rac-(2R,4S-1-acetyl-4-(dimethylphosphoryl)piperidine-2-carboxylic acid (CAS No. 2803415-19-0)

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